3-(bromomethyl)-1H-pyrazole hydrobromide
Overview
Description
3-(Bromomethyl)-1H-pyrazole hydrobromide: is an organic compound that belongs to the class of pyrazoles. It is characterized by the presence of a bromomethyl group attached to the pyrazole ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-1H-pyrazole hydrobromide typically involves the bromination of 1H-pyrazole. One common method is the reaction of 1H-pyrazole with bromomethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of hydrobromic acid as a catalyst can also enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 3-methyl-1H-pyrazole.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-1H-pyrazole hydrobromide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1H-pyrazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- Bromoform (tribromomethane)
Comparison: 3-(Bromomethyl)-1H-pyrazole hydrobromide is unique due to its pyrazole ring structure, which imparts different chemical properties compared to pyridine derivatives. The presence of the bromomethyl group makes it highly reactive, similar to other brominated compounds like bromoform. the pyrazole ring offers additional sites for functionalization, making it more versatile in organic synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-1H-pyrazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWMXJKMHTWJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-26-2 | |
Record name | 3-(bromomethyl)-1H-pyrazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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